N-(2,6-dimethylphenyl)-4-methoxybenzamide

Anticonvulsant Protective Index Neurotoxicity

N-(2,6-dimethylphenyl)-4-methoxybenzamide (CAS 97769-01-2; synonym: 4-methoxy-2,6-dimethylbenzanilide) is a synthetic benzanilide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. It belongs to a class of 4-substituted benzanilides that have been systematically evaluated for anticonvulsant activity in maximal electroshock (MES) rodent models.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 97769-01-2
Cat. No. B6612006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-4-methoxybenzamide
CAS97769-01-2
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H17NO2/c1-11-5-4-6-12(2)15(11)17-16(18)13-7-9-14(19-3)10-8-13/h4-10H,1-3H3,(H,17,18)
InChIKeyGPQWVHPHWNPAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)-4-methoxybenzamide (CAS 97769-01-2): Anticonvulsant Benzanilide & KDM4C-Weak Tool Compound


N-(2,6-dimethylphenyl)-4-methoxybenzamide (CAS 97769-01-2; synonym: 4-methoxy-2,6-dimethylbenzanilide) is a synthetic benzanilide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. It belongs to a class of 4-substituted benzanilides that have been systematically evaluated for anticonvulsant activity in maximal electroshock (MES) rodent models [1]. Beyond whole‑animal pharmacology, the compound has been profiled against human histone lysine demethylase KDM4C, where it exhibits marginal inhibitory activity [2]. Its methoxy substituent at the para position of the benzoyl ring distinguishes it from closely related 4-amino, 4-chloro, and 3-amino benzanilide analogs, imparting a unique balance of anticonvulsant potency and neurologic safety margin.

Why In-Class Benzanilides Cannot Replace N-(2,6-Dimethylphenyl)-4-methoxybenzamide in Anticonvulsant Screening and Target Profiling


The 4‑position substituent on the benzanilide scaffold exerts a profound, non‑linear influence on both anticonvulsant potency and neurotoxicity. Replacing the methoxy group of N-(2,6-dimethylphenyl)-4-methoxybenzamide with an amino group yields a compound with ~7‑fold greater anti‑MES potency (ED50 = 2.60 mg/kg) but a markedly narrower protective index (PI = 5.77), while shifting the amino substituent to the 3‑position produces a 1.4‑fold potency gain accompanied by a PI that nearly triples (21.11) [1][2]. These energetic and toxicological trade‑offs mean that simply interchanging available benzanilides in a seizure model or off‑target assay will lead to qualitatively different pharmacological profiles. The quantitative evidence below substantiates that N-(2,6-dimethylphenyl)-4-methoxybenzamide occupies a specific niche characterized by moderate potency and a superior oral protective index (PI = 12.5), making direct substitution unreliable.

Head-to-Head Quantitative Differentiation of N-(2,6-Dimethylphenyl)-4-methoxybenzamide


Oral Protective Index Superior to 4-Amino Analog

Following oral administration in mice, N-(2,6-dimethylphenyl)-4-methoxybenzamide achieves a protective index (PI = TD50/ED50) of 12.5, which is >2‑fold higher than the PI of 5.77 reported for the 4‑amino analog (N-(2,6-dimethylphenyl)-4-aminobenzamide) despite the amino derivative being approximately 7‑fold more potent by ED50 (2.60 vs. 18.58 mg/kg i.p.) [1][2][3]. The wider oral safety margin of the methoxy compound is a direct consequence of elevated tolerability (oral TD50 = 342.58 mg/kg vs. i.p. TD50 = 133.72 mg/kg), whereas the amino analog exhibits a narrower toxicity window.

Anticonvulsant Protective Index Neurotoxicity

Balanced Anticonvulsant Potency vs. 3‑Amino Analog

The 3‑aminobenzanilide derivative of 2,6‑dimethylaniline displays an i.p. ED50 of 13.48 mg/kg and a PI of 21.11, surpassing both the potency and protective index of N-(2,6-dimethylphenyl)-4-methoxybenzamide (i.p. ED50 = 18.58 mg/kg, PI = 7.2) [1][2]. However, the methoxy compound uniquely retains a moderate potency while offering a markedly improved oral PI (12.5), a pharmacokinetic advantage not reported for the 3‑amino analog. This profile suits exploration of oral anticonvulsant backup series where excessive potency may be associated with dose‑limiting side effects.

Anticonvulsant ED50 Structure‑Activity Relationship

Negligible KDM4C Demethylase Inhibition Enables Off‑Target Counterscreening

In a cell‑based assay measuring inhibition of N‑terminal His‑tagged full‑length human KDM4C transfected in U2OS cells, N-(2,6-dimethylphenyl)-4-methoxybenzamide exhibited an IC50 of 10,000 nM [1]. This places it among the weakest KDM4C ligands reported, in stark contrast to the potent benzamide‑containing probe KDM4C‑IN‑1 (IC50 = 8 nM) . The compound can therefore serve as a negative‑control benzanilide in KDM4C screens or as a scaffold that does not engage the KDM4C demethylase active site when exploring other pharmacological targets.

KDM4C Epigenetics Off‑target profiling

Methoxy Substituent as a Synthetic Diversification Handle

The electron‑rich para‑methoxy group of N-(2,6-dimethylphenyl)-4-methoxybenzamide is susceptible to quantitative oxidative O‑demethylation, cleanly yielding N-(2,6-dimethylphenyl)-4-hydroxybenzamide . This transformation provides a direct entry into the 4‑hydroxybenzamide series—a scaffold that is not commercially available as a pre‑formed building block—and enables late‑stage SAR exploration of the 4‑position without requiring de novo synthesis. In contrast, the 4‑amino and 4‑chloro analogs lack a similarly straightforward, high‑yielding diversification point.

Synthetic intermediate Demethylation Structure‑activity relationship

Optimal Application Scenarios for N-(2,6-Dimethylphenyl)-4-methoxybenzamide Based on Quantitative Differentiation


Oral Anticonvulsant Lead with a Pre‑Optimized Safety Margin

The oral protective index of 12.5 quantified in the MES mouse model [1] makes this compound an attractive starting point for anticonvulsant drug‑discovery programs that prioritize oral bioavailability and tolerability. Unlike the 4‑amino analog, which forces a trade‑off between high potency and a narrow safety window, the methoxy compound already demonstrates a >2‑fold higher PI upon oral dosing, reducing the need for extensive initial toxicity de‑risking.

Qualified Negative Control for KDM4C Histone Demethylase Assays

Its measured IC50 of 10,000 nM against KDM4C in a cellular demethylation assay [2] qualifies it as a suitably weak benzanilide control for high‑throughput screening and selectivity panels. Researchers can use it to benchmark assay background signal and rule out non‑specific benzanilide interference when evaluating novel KDM4C inhibitors.

Late‑Stage Diversification via p‑Methoxy Oxidation

The facile conversion of the methoxy group to a hydroxyl group enables medicinal chemists to rapidly generate the 4‑hydroxybenzamide analog for SAR studies, establishing this compound as a strategic synthetic intermediate in the benzanilide series.

Benzanilide Scaffold Reference for Academic Structure–Activity Teaching Modules

The well‑characterized, quantitative differences in ED50, TD50, and PI among the 4‑methoxy, 4‑amino, and 3‑amino analogs [1][3][4] provide an ideal case study for illustrating how subtle substituent changes alter both pharmacodynamic potency and toxicity in a congeneric series.

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